

An In-depth Technical Guide to 3-Allylphenol

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Compound of Interest

Compound Name: *m-Allylphenol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-allylphenol, a significant organic compound with applications in medicinal chemistry and organic synthesis. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, and its primary mechanism of biological activity as a notable enzyme inhibitor.

Chemical Identity and Synonyms

3-Allylphenol is an aromatic organic compound characterized by a phenol ring substituted with an allyl group at the meta-position.

- IUPAC Name: 3-(prop-2-en-1-yl)phenol[1]
- Synonyms: **m-allylphenol**, 3-(2-Propenyl)phenol, 3-(m-Hydroxyphenyl)propene, Phenol, 3-(2-propenyl)-[2][3]
- CAS Number: 1446-24-8[1][2]
- Molecular Formula: C₉H₁₀O[2][3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 3-allylphenol is presented below. This information is crucial for its application in experimental settings, ensuring proper handling, characterization, and deployment in synthetic and biological assays.

Property	Value	Reference
Molecular Weight	134.17 g/mol	[1][2]
Appearance	Colorless to yellow liquid	[2]
Boiling Point	108-115 °C at 13 mmHg (17.3 hPa)	[4]
Solubility	Soluble in Acetonitrile, Chloroform, Ethanol	[3]
Calculated LogP	2.7	[1]
Purity Available	≥95%, ≥98%	[3][4]

Spectroscopic Data:

While a comprehensive public database of spectra for 3-allylphenol is not readily available, characteristic spectroscopic features can be predicted based on its structure and data from its isomers.

- ¹H NMR: Expected signals would include aromatic protons (around 6.6-7.2 ppm), a multiplet for the vinyl proton (-CH=) of the allyl group (around 5.8-6.1 ppm), doublets for the terminal vinyl protons (=CH₂) (around 5.0-5.2 ppm), a doublet for the benzylic protons (-CH₂-) (around 3.3 ppm), and a broad singlet for the phenolic hydroxyl proton (-OH) which can vary in chemical shift.
- ¹³C NMR: Aromatic carbons would appear in the 113-156 ppm region. The allyl group carbons would be observed with the benzylic carbon around 39 ppm, the internal vinyl carbon around 137 ppm, and the terminal vinyl carbon around 115 ppm.
- Infrared (IR) Spectroscopy: Key absorptions are expected for the O-H stretch (broad, ~3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C stretches of the aromatic ring and allyl group (~1500-1650 cm⁻¹), and a C-O stretch (~1200-1300 cm⁻¹).[5]
- Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 134.[6] Common fragmentation patterns for allylphenols include loss of ethylene and rearrangement, leading to significant peaks at m/z = 106 and other fragments.

Experimental Protocols

Synthesis of 3-Allylphenol

The synthesis of 3-allylphenol is most commonly approached via a two-step process involving the Williamson ether synthesis to form an allyl aryl ether, followed by a thermal Claisen rearrangement.^{[7][8]}

Step 1: Synthesis of 3-Allyloxyphenol (Williamson Ether Synthesis)

This step can be challenging due to the presence of two hydroxyl groups in the common starting material, resorcinol (1,3-dihydroxybenzene). A selective mono-allylation is required.

- Materials: Resorcinol, allyl bromide, potassium carbonate (K_2CO_3), acetone.
- Procedure:
 - In a round-bottom flask, dissolve resorcinol (1 equivalent) in acetone.
 - Add finely ground anhydrous potassium carbonate (0.9-1.0 equivalents to favor mono-alkylation).
 - To the stirring suspension, add allyl bromide (0.9-1.0 equivalents) dropwise at room temperature.
 - Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). The reaction may take several hours.
 - After completion, cool the reaction mixture and filter to remove the inorganic salts.
 - Evaporate the acetone under reduced pressure.
 - The crude product is then purified by column chromatography on silica gel to separate the desired 3-allyloxyphenol from unreacted resorcinol and the di-allylated by-product.

Step 2: Synthesis of 3-Allylphenol (Claisen Rearrangement)

The Claisen rearrangement is a^{[9][9]}-sigmatropic rearrangement that occurs upon heating.^{[10][11]}

- Materials: 3-Allyloxyphenol.
- Procedure:
 - Place the purified 3-allyloxyphenol in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
 - Heat the neat liquid to a high temperature, typically in the range of 180-220 °C.
 - The rearrangement is usually complete within a few hours. Monitor the progress by TLC until the starting material is consumed.
 - Cool the flask to room temperature. The crude 3-allylphenol is obtained as the product.

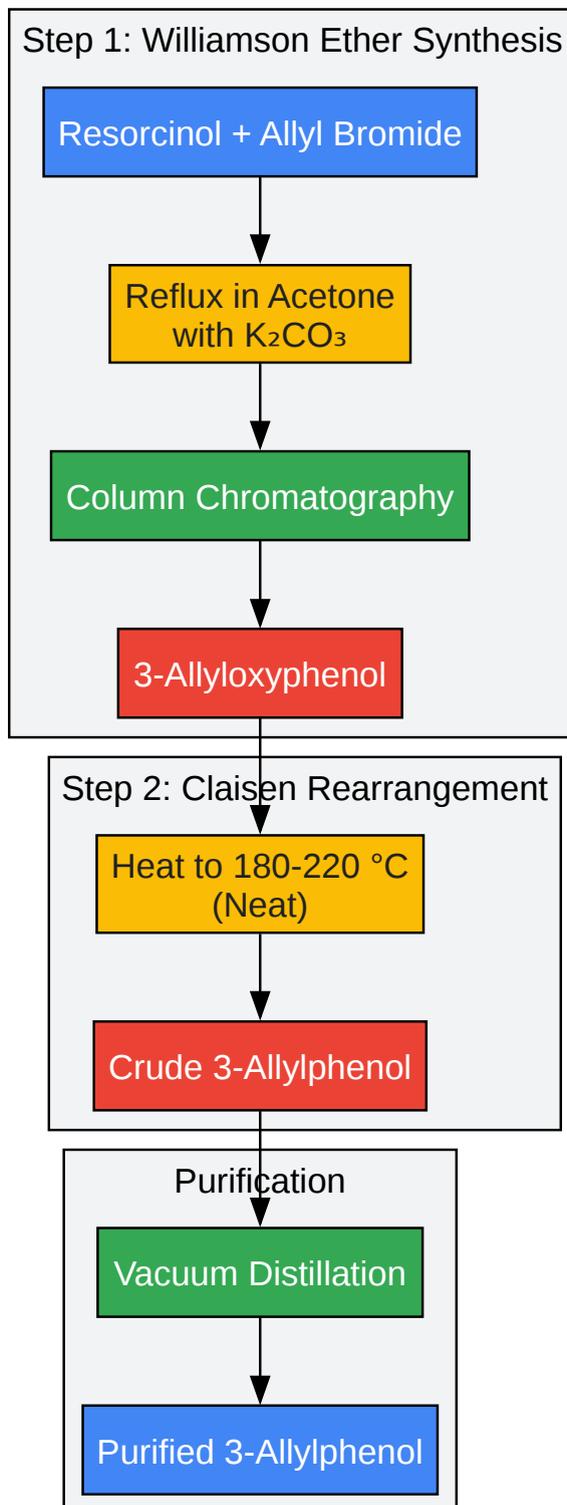
Purification of 3-Allylphenol

The crude product from the Claisen rearrangement often requires purification to remove any unreacted starting material and by-products.

- Method: Vacuum Distillation
- Procedure:
 - Set up a vacuum distillation apparatus.
 - Place the crude 3-allylphenol in the distillation flask.
 - Gradually apply vacuum and gently heat the flask.
 - Collect the fraction that distills at 108-115 °C under a pressure of 13 mmHg.^[4] This will yield the purified 3-allylphenol.

The workflow for the synthesis and purification is illustrated below.

Synthesis and Purification Workflow for 3-Allylphenol



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Synthesis and Purification Workflow

Biological Activity and Mechanism of Action

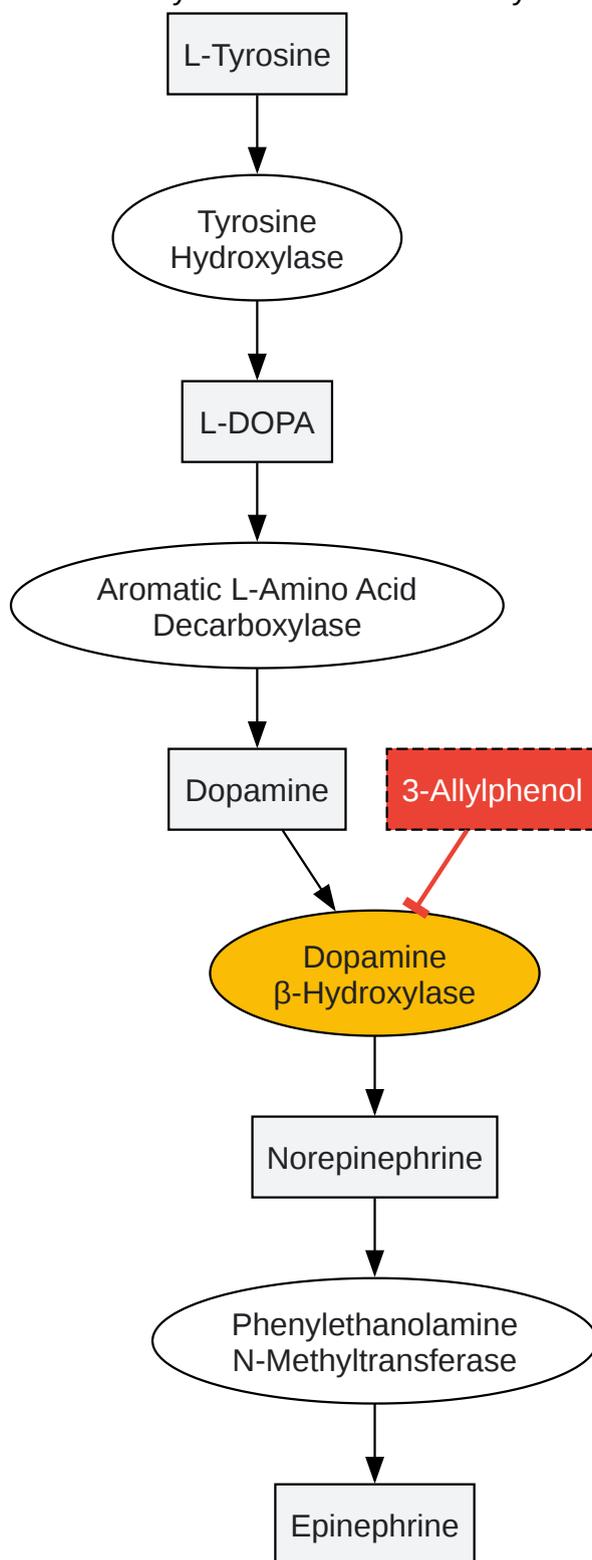
Inhibition of Dopamine β -Hydroxylase

The most well-documented biological activity of 3-allylphenol is its role as a mechanism-based inhibitor of dopamine β -hydroxylase (DBH).[6][12] DBH is a copper-containing enzyme that catalyzes the final step in the biosynthesis of the neurotransmitter norepinephrine from dopamine.

- **Mechanism of Inhibition:** 3-Allylphenol, along with other 3-phenylpropenes, acts as a mechanism-based inhibitor, meaning it is converted by the enzyme's catalytic action into a reactive species that inactivates the enzyme.[9][12] The proposed mechanism involves the abstraction of a hydrogen atom from the benzylic position of the allyl group by the enzyme's active site.[6][12] This generates a benzylic radical intermediate, which then partitions between the normal hydroxylation reaction and a pathway that leads to the irreversible inactivation of the enzyme.[12]
- **Kinetic Data:** For 3-allylphenol (referred to as m-HO-substituted phenylpropene), it has been shown to inactivate the enzyme under turnover conditions that require the presence of ascorbate and oxygen.[12] The inhibition constant (K_i) for 3-allylphenol has been reported as 12 mM.[3]

The inhibition of dopamine β -hydroxylase by 3-allylphenol disrupts the normal catecholamine biosynthetic pathway.

Catecholamine Biosynthesis and Inhibition by 3-Allylphenol



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Site of Action of 3-Allylphenol

Assay for Dopamine β -Hydroxylase Inhibition

The inhibitory activity of 3-allylphenol on DBH can be quantified using an enzyme kinetics assay.

- Principle: The activity of DBH is typically measured by monitoring the rate of oxygen consumption or the formation of the product. The assay is conducted in the presence and absence of the inhibitor to determine its effect on the enzyme's catalytic rate.
- General Protocol:
 - Purified dopamine β -hydroxylase is pre-incubated in a suitable buffer (e.g., sodium acetate buffer, pH 5.5).
 - The reaction is initiated by adding the substrate (e.g., dopamine or another suitable substrate like tyramine), the reducing agent (ascorbate), and the inhibitor (3-allylphenol) at various concentrations.
 - The reaction progress is monitored, often using an oxygen electrode to measure the rate of O₂ consumption.
 - To determine the kinetics of inactivation (k_{inact}) and the inhibition constant (K_i), the enzyme is incubated with the inhibitor under turnover conditions for various time intervals. The remaining enzyme activity is then assayed.
 - Data are analyzed using appropriate kinetic models to determine the type of inhibition and the relevant kinetic parameters.

Applications in Research and Drug Development

The ability of 3-allylphenol to inhibit dopamine β -hydroxylase makes it a valuable tool for studying the physiological roles of norepinephrine. By reducing the conversion of dopamine to norepinephrine, it can be used in experimental models to investigate the consequences of altered catecholamine balance. This has relevance for research into conditions such as hypertension, heart failure, and certain psychiatric disorders where norepinephrine levels are implicated. As a scaffold, the 3-allylphenol structure can also serve as a starting point for the design of more potent and selective DBH inhibitors for potential therapeutic applications.

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References

- 1. m-Allylphenol | C₉H₁₀O | CID 15300698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 1446-24-8 Cas No. | 3-Allylphenol | Apollo [store.apolloscientific.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Claisen Rearrangement [organic-chemistry.org]
- 9. Synthesis of several 2-substituted 3-(p-hydroxyphenyl)-1-propenes and their characterization as mechanism-based inhibitors of dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 12. 3-Phenylpropenes as mechanism-based inhibitors of dopamine beta-hydroxylase: evidence for a radical mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
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